molecular formula C13H15NO B2865673 N-(3-Phenylcyclobutyl)prop-2-enamide CAS No. 2021920-37-4

N-(3-Phenylcyclobutyl)prop-2-enamide

Cat. No.: B2865673
CAS No.: 2021920-37-4
M. Wt: 201.269
InChI Key: XEFSHDRQSNJFNZ-UHFFFAOYSA-N
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Description

N-(3-Phenylcyclobutyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a cyclobutane ring substituted at the nitrogen atom with a phenyl group.

Properties

IUPAC Name

N-(3-phenylcyclobutyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-13(15)14-12-8-11(9-12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFSHDRQSNJFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylcyclobutyl)prop-2-enamide can be achieved through several methods. One common approach involves the electrophilic activation of amides, which allows for the direct synthesis of enamides . This method typically involves the use of specific reagents and catalysts to facilitate the reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylcyclobutyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-Phenylcyclobutyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Phenylcyclobutyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Structural Analogues and Substitution Patterns

The substituents on the phenyl ring and the nature of the N-alkyl/aryl group critically determine the biological and physicochemical behavior of prop-2-enamides. Key analogues include:

Table 1: Structural Analogues and Key Features
Compound Name Substituents (R1, R2) Key Structural Features Biological Activity
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (10) R1 = 3-F, 4-CF3; R2 = Ph Halogenated and CF3 substituents Antibacterial (MRSA, Mtb)
(2E)-N-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (2f) R1 = 3-Cl; R2 = 4-CF3Ph Chloro and CF3 groups Synthesized, activity unspecified
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (10) R1 = 3,4-diOH; R2 = 4-OMePh Polar hydroxyl and methoxy groups Anti-inflammatory (IC50 <17 μM)
(2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide R1 = 3-Cl,4-F; R2 = 4-isobutylPh Halogenated and branched alkyl chain Structural data only

Comparison with N-(3-Phenylcyclobutyl)prop-2-enamide :

  • Cyclobutyl vs. This may alter binding to hydrophobic pockets in biological targets.
  • Lipophilicity : Cyclobutane rings typically increase lipophilicity compared to linear alkyl chains but remain less lipophilic than polyhalogenated aryl groups (e.g., CF3 in compound 10) .

Pharmacological Activity

Antimicrobial Activity
  • Compound 10 () demonstrated potent bactericidal activity against Staphylococcus aureus and Mycobacterium tuberculosis, outperforming ampicillin. Meta-substitution (R1 = 3-F, 4-CF3) was critical for activity, suggesting that electron-withdrawing groups enhance target binding .
  • Implications for this compound : The cyclobutyl group’s steric bulk may hinder interactions with bacterial enzymes compared to planar aromatic substituents. However, its rigidity could improve metabolic stability.
Anti-Inflammatory Activity
  • Compound 10 in (IC50 <17 μM) and compound 2 in (IC50 =17.00 μM) showed significant anti-inflammatory effects by suppressing NF-κB activation. Polar substituents (e.g., hydroxyl, methoxy) enhanced solubility and target engagement .

Physicochemical Properties

  • Lipophilicity (logD7.4): In , halogenated compounds (e.g., compound 10, R1=3-F,4-CF3) exhibited higher logD values (∼3.5–4.0) compared to non-halogenated analogues. Cyclobutyl derivatives are expected to have moderate logD values (∼2.5–3.0), favoring membrane permeability but requiring optimization for CNS penetration .
  • Synthetic Accessibility : Cyclobutyl-containing compounds often require specialized ring-closing strategies (e.g., [2+2] cycloadditions), whereas halogenated aryl derivatives (e.g., compound 2f) are synthesized via direct amidation .

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